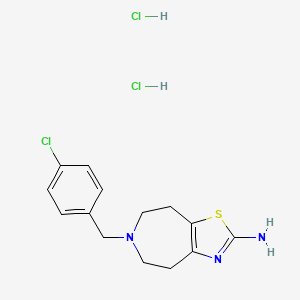

4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride

準備方法

合成経路と反応条件

チアゾロアゼピン環の形成: このステップでは、適切な前駆体を環化させて、チアゾロアゼピンコア構造を形成します。

4-クロロベンジル基の導入: このステップでは、塩基性条件下で、チアゾロアゼピンコアを4-クロロベンジルクロリドでアルキル化します。

工業生産方法

B-HT 958 二塩酸塩の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高収率反応、効率的な精製方法、および最終製品の純度と一貫性を保証するための厳格な品質管理対策の使用が含まれます.

化学反応の分析

反応の種類

B-HT 958 二塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を形成できます。

還元: 還元反応を実行して、分子内の官能基を変更できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、置換反応は分子に新しい官能基を導入する可能性があります .

科学研究アプリケーション

B-HT 958 二塩酸塩は、以下を含む幅広い科学研究用途を持っています :

神経科学: ドーパミンとα2アドレナリン受容体が脳内で果たす役割、特に神経伝達物質の放出と受容体活性との関連で研究するために使用されます。

循環器研究: この化合物は、血圧と心拍数への影響を調査するために使用され、循環器調節に関する洞察を提供します。

薬理学: B-HT 958 二塩酸塩は、さまざまな受容体部位におけるアゴニストおよびアンタゴニスト特性を理解するために、薬理学的試験で使用されます。

創薬: ドーパミンとα2アドレナリン受容体を標的とする新規薬物の開発における参照化合物として役立ちます。

科学的研究の応用

B-HT 958 dihydrochloride has a wide range of scientific research applications, including :

Neuroscience: It is used to study the role of dopamine and α2-adrenoceptors in the brain, particularly in relation to neurotransmitter release and receptor activity.

Cardiovascular Research: The compound is used to investigate its effects on blood pressure and heart rate, providing insights into cardiovascular regulation.

Pharmacology: B-HT 958 dihydrochloride is employed in pharmacological studies to understand its agonistic and antagonistic properties at various receptor sites.

Drug Development: It serves as a reference compound in the development of new drugs targeting dopamine and α2-adrenoceptors.

作用機序

B-HT 958 二塩酸塩は、ドーパミンD2受容体とα2アドレナリン受容体への作用を通じてその効果を発揮します . ドーパミンD2受容体アゴニストとして、ドーパミン受容体を刺激し、さまざまな生理学的反応を引き起こします。 α2アドレナリン受容体部分アゴニストとして、ノルエピネフリンなどの神経伝達物質の放出を調節し、循環器系と中枢神経系の機能に影響を与えます .

類似化合物との比較

類似化合物

B-HT 920: 同様の薬理学的特性を持つ別のチアゾロアゼピン誘導体ですが、受容体選択性は異なります.

B-HT 933: α2アドレナリン受容体とドーパミン受容体に異なる影響を与える関連化合物.

独自性

B-HT 958 二塩酸塩は、ドーパミンD2受容体アゴニストとα2アドレナリン受容体部分アゴニストの二重作用を持つことで、他とは異なります。 この二重活性により、複数の生理学的経路を調節できるため、研究における貴重なツールとなります .

生物活性

The compound 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride is a heterocyclic compound with notable biological activities. Its structure combines a thiazole ring fused to an azepine ring, contributing to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has a complex bicyclic structure characterized by the following properties:

- Molecular Formula : C13H15ClN2S

- Molecular Weight : Approximately 270.79 g/mol

- Key Functional Groups : Thiazole and azepine rings

Antidepressant Properties

Preliminary studies suggest that the compound may influence neurotransmitter systems associated with mood regulation. It has been identified as a metabolite of Talipexole (B371000), a dopamine D2/D3 receptor agonist previously investigated for Parkinson's disease treatment but discontinued due to safety concerns. The antidepressant potential of this compound may derive from its ability to modulate dopaminergic pathways.

Antimicrobial Activity

Research indicates significant antimicrobial properties against various pathogens. The compound exhibits activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

The biological activity of 4H-Thiazolo(4,5-d)azepin-2-amine is thought to involve:

- Receptor Interactions : Binding affinities with dopamine receptors and possibly serotonin receptors contribute to its antidepressant effects.

- Antimicrobial Mechanisms : The presence of halogen substituents (e.g., 4-chlorophenyl) enhances antibacterial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activities | Unique Features |

|---|---|---|---|

| 4H-Thiazolo(4,5-d)azepin-2-amine | Thiazole-Azepine | Antidepressant & Antimicrobial | Unique bicyclic structure |

| Talipexole (B371000) | Thiazole | Antidepressant | Lacks azepine structure |

| Benzothiazoles | Benzothiazole | Anticancer & Antimicrobial | Aromatic system versus aliphatic structure |

This table illustrates how 4H-Thiazolo(4,5-d)azepin-2-amine stands out due to its specific structural characteristics and biological activities that are not commonly found in similar compounds.

Case Studies and Research Findings

- Antidepressant Activity : A study examining the effects of related compounds on neurotransmitter levels found that modifications in the thiazole ring significantly influenced their efficacy as antidepressants. The presence of the azepine moiety was crucial for enhancing receptor binding affinity.

- Antimicrobial Efficacy : In a comparative study involving various thiazole derivatives, 4H-Thiazolo(4,5-d)azepin-2-amine demonstrated superior activity against E. coli, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ampicillin .

- Pharmacological Exploration : Ongoing research is focused on synthesizing derivatives of this compound to enhance its pharmacological profile. Initial results indicate that structural modifications can lead to improved potency against specific bacterial strains while maintaining low toxicity profiles.

特性

IUPAC Name |

6-[(4-chlorophenyl)methyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3S.2ClH/c15-11-3-1-10(2-4-11)9-18-7-5-12-13(6-8-18)19-14(16)17-12;;/h1-4H,5-9H2,(H2,16,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPGAKKPKZEVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC2=C1N=C(S2)N)CC3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83718-64-3 (Parent) | |

| Record name | 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036085446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60189668 | |

| Record name | 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36085-44-6 | |

| Record name | 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036085446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。